molecular formula C11H22N2O3 B13454891 tert-butyl N-[(2-methylmorpholin-2-yl)methyl]carbamate CAS No. 1205750-21-5

tert-butyl N-[(2-methylmorpholin-2-yl)methyl]carbamate

Cat. No.: B13454891
CAS No.: 1205750-21-5
M. Wt: 230.30 g/mol
InChI Key: QBESRJTVKJHZAB-UHFFFAOYSA-N
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Description

tert-butyl N-[(2-methylmorpholin-2-yl)methyl]carbamate is a carbamate derivative featuring a morpholine ring substituted with a methyl group at the 2-position and a tert-butoxycarbonyl (Boc)-protected amine. This compound is structurally significant in medicinal chemistry and organic synthesis due to its role as a versatile intermediate. The Boc group serves as a protective moiety for amines, enabling selective functionalization during multi-step syntheses . The morpholine ring contributes to the molecule’s polarity and conformational rigidity, influencing its solubility and interactions in biological systems.

Properties

CAS No.

1205750-21-5

Molecular Formula

C11H22N2O3

Molecular Weight

230.30 g/mol

IUPAC Name

tert-butyl N-[(2-methylmorpholin-2-yl)methyl]carbamate

InChI

InChI=1S/C11H22N2O3/c1-10(2,3)16-9(14)13-8-11(4)7-12-5-6-15-11/h12H,5-8H2,1-4H3,(H,13,14)

InChI Key

QBESRJTVKJHZAB-UHFFFAOYSA-N

Canonical SMILES

CC1(CNCCO1)CNC(=O)OC(C)(C)C

Origin of Product

United States

Chemical Reactions Analysis

tert-Butyl N-[(2-methylmorpholin-2-yl)methyl]carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong acids, bases, and oxidizing agents .

Mechanism of Action

The mechanism of action of tert-butyl N-[(2-methylmorpholin-2-yl)methyl]carbamate involves its ability to form stable carbamate derivatives with target molecules. This interaction can inhibit the activity of enzymes by blocking their active sites or altering their conformation . The molecular targets and pathways involved depend on the specific application and the nature of the target molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of tert-butyl carbamates with heterocyclic or aromatic substituents. Below is a detailed comparison with analogs, focusing on structural features, synthetic routes, and physicochemical properties.

Table 1: Structural Comparison of tert-butyl Carbamates

Compound Name Substituent/Backbone Key Features Reference
tert-butyl N-[(2-methylmorpholin-2-yl)methyl]carbamate 2-methylmorpholine Boc-protected amine; morpholine enhances polarity and rigidity.
tert-butyl N-[[(2R)-4,4-difluoropyrrolidin-2-yl]methyl]carbamate 4,4-difluoropyrrolidine Fluorine atoms increase electronegativity and metabolic stability.
tert-butyl (2,4-difluorobenzyl)carbamate 2,4-difluorobenzyl Aromatic fluorination improves lipophilicity and bioavailability.
tert-butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate Hydroxycyclopentane Hydroxyl group introduces hydrogen-bonding potential.
tert-butyl N-[(5-formyl-1,3-oxazol-2-yl)methyl]carbamate Oxazole with formyl group Oxazole’s electron-deficient ring supports π-stacking in drug design.

Crystallographic and Hydrogen-Bonding Analysis

  • tert-butyl N-hydroxycarbamate (analog): Exhibits intermolecular N–H···O and O–H···O hydrogen bonds, with bond lengths of 2.81 Å (N–H···O) and 2.65 Å (O–H···O), forming ribbon-like networks .
  • This compound: Expected to show similar hydrogen-bonding patterns, but the methyl group on morpholine may introduce steric effects, altering crystal packing compared to non-methylated analogs .

Key Research Findings

Morpholine vs. Piperidine Analogs : Morpholine-containing carbamates exhibit higher aqueous solubility than piperidine derivatives due to the oxygen atom’s polarity .

Fluorinated Derivatives : Fluorine substitution (e.g., in 2,4-difluorobenzyl analogs) enhances membrane permeability, critical for CNS-targeting drugs .

Hydrogen-Bonding Networks : Compounds with hydroxyl or carbamate groups (e.g., tert-butyl N-hydroxycarbamate) form stable crystalline structures, advantageous for X-ray characterization .

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